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Introduction:

The determination of available lysine is crucial in assessing the nutritional quality of food and

feed proteins, as well as in characterizing proteins and peptides in biopharmaceutical

development. Lysine is an essential amino acid, and its ε-amino group can be modified during

processing and storage, rendering it biologically unavailable. The 2,4,6-trinitrobenzenesulfonic

acid (TNBS) method is a widely used spectrophotometric assay for the quantification of primary

amino groups, and by extension, the available lysine content in proteins.[1][2][3] This method is

valued for its rapidity, sensitivity, and relative simplicity.[4]

The principle of the TNBS method lies in the reaction of TNBS with the primary amino groups

of amino acids, peptides, and proteins, primarily the ε-amino group of lysine residues, at an

alkaline pH.[4][5][6] This reaction forms a yellow-orange colored trinitrophenyl (TNP) derivative,

which exhibits a strong absorbance at a specific wavelength, allowing for quantitative

measurement.[4][5][7] The intensity of the color produced is directly proportional to the number

of free amino groups, thus providing a measure of the available lysine.
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The reaction between TNBS and a primary amine (representing the ε-amino group of lysine)

proceeds as follows:

Reactants
Products

Protein-Lysine-NH2
(Available Lysine) TNP-Lysine-Protein

(Colored Product)

pH 8.5 - 10

TNBS
(2,4,6-Trinitrobenzenesulfonic acid)

SO3^2-

H+

Click to download full resolution via product page

Caption: Chemical reaction of TNBS with the primary amino group of lysine.

Experimental Protocols
This section provides a generalized protocol for the determination of available lysine using the

TNBS method. It is important to note that optimal conditions may vary depending on the

specific protein and sample matrix.[8]

Materials:

2,4,6-Trinitrobenzenesulfonic acid (TNBS) solution (e.g., 5% w/v in methanol or a freshly

prepared 0.01% w/v solution)[4]

Sodium bicarbonate buffer (0.1 M, pH 8.5)[4]

Sodium dodecyl sulfate (SDS) solution (10% w/v)[4]

Hydrochloric acid (HCl), 1 N[4]

Lysine standard solution (e.g., DL-lysine)[1]
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Protein sample

Spectrophotometer or microplate reader capable of measuring absorbance at 335-345 nm or

420 nm.[4][5][6]

Protocol:

Sample Preparation:

Dissolve the protein sample in 0.1 M sodium bicarbonate buffer (pH 8.5) to a final

concentration of 20-200 µg/mL.[4]

If the sample contains interfering substances with primary amines (e.g., Tris or glycine

buffers), dialysis against the reaction buffer is recommended.[4]

For solid samples, appropriate extraction procedures may be necessary to solubilize the

protein.[9]

Standard Curve Preparation:

Prepare a series of lysine standard solutions of known concentrations (e.g., 0, 2, 5, 10, 15,

20 µg/mL) in the same sodium bicarbonate buffer.

Reaction:

To 0.5 mL of each standard and sample solution in separate test tubes, add 0.25 mL of a

freshly prepared 0.01% (w/v) TNBS solution.[4]

Mix the solutions thoroughly.

Incubate the tubes at 37°C for 2 hours in a water bath.[4]

Reaction Termination and Measurement:

After incubation, stop the reaction by adding 0.25 mL of 10% SDS and 0.125 mL of 1 N

HCl to each tube.[4]
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Measure the absorbance of the solutions at 335 nm against a blank (the "0" standard).[4]

Alternatively, some protocols suggest measuring at 420 nm, which corresponds to an

intermediate complex.[5][6]

Calculation:

Construct a standard curve by plotting the absorbance values of the lysine standards

against their concentrations.

Determine the concentration of available lysine in the protein samples by interpolating

their absorbance values from the standard curve.

Express the available lysine content as grams of lysine per 100 grams of protein.
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(20-200 µg/mL in 0.1 M NaHCO3, pH 8.5)

Prepare Lysine Standards
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Incubate at 37°C for 2 hours
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Caption: Workflow for available lysine determination using the TNBS method.
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Data Presentation
The following table summarizes a comparison of the TNBS method with other techniques for

determining available lysine in various animal protein meals. This data highlights the

performance of the TNBS method in different sample types.

Protein Meal
TNBS Method
(% Available
Lysine)

FDNB Method
(% Available
Lysine)

Chick
Bioassay
(CBA) (%
Available
Lysine)

Digestible
Lysine (DL) (%
Available
Lysine)

Fish Meals 5.28 4.34 4.50 4.36

Meat and Bone

Meals
2.48 2.53 2.71 2.61

Keratin Meals 2.33 2.74 1.50 1.92

Data sourced

from a

comparative

study on animal

protein meals.

[10][11]

Considerations and Limitations
Interferences: Buffers containing primary amines, such as Tris and glycine, will react with

TNBS and must be avoided.[4] Other amino compounds like cadaverine, hydroxylysine, and

ornithine can also interfere with the assay.[1]

Hydrolysis of TNBS: TNBS can undergo hydrolysis, especially at elevated temperatures,

which can affect the accuracy of the results.[5][6]

Protein Structure: The accessibility of lysine residues within the protein's three-dimensional

structure can influence their reactivity with TNBS.[5][6] Denaturation of the protein may be

necessary for complete reaction.
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Method Comparison: While the TNBS method is rapid and convenient, its accuracy can vary

compared to other methods like the 1-fluoro-2,4-dinitrobenzene (FDNB) method or biological

assays.[10][11]

Conclusion
The TNBS method provides a valuable tool for the routine screening and quantification of

available lysine in a variety of protein samples. Its simplicity and speed make it particularly

suitable for high-throughput analysis in research and quality control settings. However,

researchers should be aware of its limitations and potential interferences to ensure accurate

and reliable results. For critical applications, validation against other established methods may

be warranted.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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